molecular formula C10H13N3O4 B13015462 (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine

(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine

Cat. No.: B13015462
M. Wt: 239.23 g/mol
InChI Key: FBDMXPWHQWYTQW-WUXMJOGZSA-N
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Description

(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine is an organic compound characterized by the presence of a hydrazine functional group attached to a nitrophenyl ring substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The product is then subjected to rigorous purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to various biological effects. The nitrophenyl group plays a crucial role in its activity, influencing its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-Methoxy-2-nitrophenyl)ethylidene)hydrazine
  • (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazone
  • (1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazide

Uniqueness

(1-(4,5-Dimethoxy-2-nitrophenyl)ethylidene)hydrazine is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

(E)-1-(4,5-dimethoxy-2-nitrophenyl)ethylidenehydrazine

InChI

InChI=1S/C10H13N3O4/c1-6(12-11)7-4-9(16-2)10(17-3)5-8(7)13(14)15/h4-5H,11H2,1-3H3/b12-6+

InChI Key

FBDMXPWHQWYTQW-WUXMJOGZSA-N

Isomeric SMILES

C/C(=N\N)/C1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Canonical SMILES

CC(=NN)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Origin of Product

United States

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